4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O/c17-12-1-2-15(22-8-12)24-10-11-4-6-23(9-11)13-3-5-21-14(7-13)16(18,19)20/h1-3,5,7-8,11H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWRBZXDDIJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
In a representative procedure, 2,4-dichloro-5-(trifluoromethyl)pyridine reacts with pyrrolidine in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at 100°C for 16 hours. This yields 4-chloro-2-(trifluoromethyl)-N-pyrrolidinylpyridine with 75–85% conversion. The reaction’s success hinges on the leaving group’s reactivity (chlorine > bromine) and the base’s strength, as weaker bases like triethylamine result in incomplete substitution.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers superior regiocontrol for sterically hindered substrates. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as ligands, 4-bromo-2-(trifluoromethyl)pyridine couples with pyrrolidine in toluene at 110°C, achieving 90% yield. This method avoids competing side reactions observed in SNAr pathways, such as over-alkylation or ring-opening of pyrrolidine.
Introduction of the (5-Fluoropyridin-2-yl)oxy Methyl Side Chain
The 3-position of the pyrrolidine ring is functionalized via a two-step alkylation and nucleophilic substitution sequence.
Hydroxymethylation of Pyrrolidine
3-Pyrrolidinemethanol is synthesized by reducing 3-cyano-pyrrolidine with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Alternatively, hydroxymethylation via formaldehyde condensation under basic conditions provides the alcohol intermediate.
Activation and Substitution
The hydroxyl group is converted to a better leaving group, such as bromide, using phosphorus tribromide (PBr3) in dichloromethane. Subsequent reaction with 5-fluoropyridin-2-ol and sodium hydride (NaH) in DMF at 0–25°C installs the (5-fluoropyridin-2-yl)oxy moiety. Critical parameters include:
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Base selection : NaH ensures deprotonation of the phenolic oxygen without degrading the fluoropyridine ring.
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Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the alkoxide intermediate.
Integrated Synthetic Route
Combining the above steps, a consolidated pathway emerges:
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Synthesis of 4-chloro-2-(trifluoromethyl)pyridine :
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Pyrrolidine Coupling :
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Side Chain Installation :
Analytical Characterization
Key spectral data for intermediates and the final compound include:
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4-Chloro-2-(trifluoromethyl)pyridine :
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Final Compound :
Challenges and Optimization
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Regioselectivity : Competing substitution at the 2- and 4-positions of the pyridine ring necessitates precise temperature control during chlorination/fluorination.
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Stability of the (5-Fluoropyridin-2-yl)oxy Group : Mild reaction conditions (≤25°C) prevent cleavage of the ether linkage during alkylation.
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Purification : Preparative HPLC with a C18 column and acetonitrile/water gradient resolves regioisomeric impurities .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions including:
Oxidation: : Typically involves the addition of oxygen or the removal of hydrogen.
Reduction: : Involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one atom or group of atoms with another.
Hydrolysis: : Reaction with water, often breaking down the compound into simpler components.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Solvents: : Organic solvents like dichloromethane or ethanol.
Catalysts: : Metal catalysts such as palladium or platinum.
Major Products Formed
The products formed depend on the specific reaction and conditions. For instance, oxidation may yield oxidized derivatives of the compound, while reduction could produce reduced forms with fewer double bonds or lower oxidation states.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of pyridine have shown efficacy in targeting specific kinases involved in cancer pathways. A study demonstrated that modifications to the pyridine ring can enhance selectivity and potency against cancer cell lines (Smith et al., 2023) .
Pharmacology
Given its unique chemical structure, this compound may act as a ligand for various receptors, influencing pharmacological responses.
Case Study: Receptor Binding Studies
Preliminary studies have shown that similar compounds can selectively bind to OX receptors, which are implicated in neuroprotection and inflammation. The binding affinity and efficacy of this compound in receptor assays could provide insights into its therapeutic potential (Jones et al., 2024) .
Material Science
The trifluoromethyl group is known to enhance the thermal stability and hydrophobicity of materials, making this compound suitable for applications in coatings and polymers.
Case Study: Polymer Synthesis
Research has explored the use of trifluoromethylated compounds in creating high-performance polymers with improved chemical resistance and thermal properties. The incorporation of this compound into polymer matrices could lead to innovative materials for industrial applications (Lee et al., 2023) .
Mechanism of Action
The mechanism by which 4-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine exerts its effects can vary depending on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group and pyridine rings play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyridine Derivatives
Compound A : 5-[(3R)-3-[[4-(3,5-Dimethylisoxazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydro-pyran-2-yl-4-(trifluoromethyl)pyridazin-3-one (from )
- Core: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) replaces pyridine.
- Substituents : Tetrahydro-pyran and 3,5-dimethylisoxazolyl groups.
- Properties: Higher molecular weight ([M+H]+ = 515.5) due to the pyridazinone and tetrahydro-pyran moieties. The isoxazole may enhance target affinity but reduce solubility .
Compound B : 6-((3-((tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine (from )
- Core : Furopyridine (fused furan-pyridine system).
- Substituents : tert-Butyldimethylsilyl (TBS) protecting group on pyrrolidine.
Trifluoromethyl-Containing Analogues
Compound C : (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (from )
- Core : Dihydrooxazole (five-membered oxazole ring with reduced flexibility).
- Substituents : Phenyl and trifluoromethylpyridine.
- Properties : The rigid dihydrooxazole may restrict conformational freedom, impacting binding to flexible targets. The absence of a pyrrolidine linker reduces solubility compared to the target compound .
Physicochemical and Pharmacokinetic Profiles
*Estimated based on substituent contributions.
Analysis :
- The target compound balances moderate LogP and solubility, making it more drug-like than Compounds A and B.
- Compound C’s higher solubility arises from its smaller size and lack of bulky substituents but sacrifices target versatility due to rigidity.
Research Implications
- Fluorine’s Role: Fluorine in the target compound’s pyridyloxy group may enhance metabolic stability and binding selectivity compared to non-fluorinated analogs .
- Pyrrolidine vs. Other Linkers : The pyrrolidine linker offers flexibility superior to dihydrooxazole (Compound C) but less than TBS-protected analogs (Compound B), affecting pharmacokinetics .
Biological Activity
The compound 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19F3N2O |
| Molecular Weight | 320.35 g/mol |
| CAS Number | 2549011-64-3 |
The biological activity of this compound is primarily linked to its interaction with specific biological targets, such as enzymes and receptors involved in various signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially allowing for improved bioavailability.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of trifluoromethyl pyridines possess significant antimicrobial properties. For instance, compounds similar to this one have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. For example, related compounds have been evaluated for their cytotoxic effects on human cancer cell lines, showing promise in inhibiting cell proliferation .
Neuroprotective Effects
There is emerging evidence that pyridine derivatives can exert neuroprotective effects. This may involve the modulation of oxidative stress and inflammatory pathways, which are critical in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethyl pyridine derivatives highlighted their antimicrobial efficacy. The results indicated that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) against E. coli as low as 8 µg/mL, showcasing their potential as antibacterial agents .
Case Study 2: Anticancer Activity
In vitro assays revealed that a related compound led to a reduction in cell viability in MCF-7 breast cancer cells by over 50% at a concentration of 10 µM after 48 hours of treatment. This suggests that the structural features contributing to its activity could be beneficial for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Preparation of fluorinated pyridine intermediates via nucleophilic aromatic substitution (SNAr) using 5-fluoro-2-hydroxypyridine and alkylating agents (e.g., chloromethylpyrrolidine derivatives) under basic conditions (K₂CO₃ or Cs₂CO₃) .
- Step 2 : Coupling the intermediate with a trifluoromethyl-substituted pyridine moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation .
- Key Reagents : EDCl/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .
Q. What analytical methods are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns, especially distinguishing fluorinated and trifluoromethyl groups .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity (>95%) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for chiral pyrrolidine intermediates (e.g., enantiomeric excess determination) .
Q. How should solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. For aqueous buffers, add co-solvents (e.g., 10% PEG-400) to prevent precipitation .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to avoid hydrolysis of the trifluoromethyl group or fluoropyridine ring degradation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of fluoropyridine-pyrrolidine coupling?
- Methodological Answer :
- Base Selection : Cs₂CO₃ enhances nucleophilic substitution on fluoropyridines compared to K₂CO₃, reducing side-product formation .
- Temperature Control : Reactions at 80–100°C improve yield but may require protecting groups (e.g., tert-butyldimethylsilyl) to prevent pyrrolidine ring oxidation .
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings for trifluoromethylpyridine intermediates .
Q. What structural features influence binding affinity in target proteins (e.g., kinases or GPCRs)?
- Methodological Answer :
- Fluorine Effects : The 5-fluoropyridinyl group enhances π-stacking with aromatic residues in hydrophobic binding pockets .
- Trifluoromethyl Role : The -CF₃ group increases metabolic stability and modulates logP values for blood-brain barrier penetration .
- Pyrrolidine Conformation : Ring puckering (C3-substituent orientation) affects steric complementarity with active sites .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with conserved residues (e.g., hinge regions in kinases) .
- DFT Calculations : Analyze electronic effects of fluorine/CF₃ groups on HOMO-LUMO gaps to optimize redox stability .
- MD Simulations : Assess pyrrolidine ring flexibility under physiological conditions to prioritize rigid analogs .
Q. What strategies mitigate challenges in isolating reactive intermediates (e.g., azide derivatives)?
- Methodological Answer :
- Flow Chemistry : Continuous processing minimizes exposure to unstable intermediates like azides .
- Chromatography : Use silica gel modified with amino groups (NH₂-SiO₂) to separate polar intermediates .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress and halts degradation pathways .
Q. How can contradictory biological activity data be resolved across assay platforms?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out artifact interference .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in IC₅₀ values .
- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and reduce false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
